N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetraazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetraazol-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a methoxyphenyl ring, and a tetraazolyl-propanamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetraazol-1-yl)propanamide typically involves multiple steps:
Formation of the Acetylamino Group: The initial step involves the acetylation of an amine group on a methoxyphenyl ring. This can be achieved using acetic anhydride in the presence of a base such as pyridine.
Introduction of the Tetraazolyl Group: The next step involves the formation of the tetraazolyl group. This can be done by reacting an appropriate precursor with sodium azide under acidic conditions.
Coupling Reaction: Finally, the acetylamino-methoxyphenyl intermediate is coupled with the tetraazolyl-propanamide moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetraazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The acetylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetraazol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetraazol-1-yl)propanamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the tetraazolyl group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-2-(1H-tetraazol-1-yl)acetamide
- N-(1-naphthyl)-2-(1H-tetraazol-1-yl)acetamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetraazol-1-yl)propanamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. Its methoxyphenyl ring provides stability, while the tetraazolyl group enhances its reactivity and binding affinity to various molecular targets.
Properties
Molecular Formula |
C13H16N6O3 |
---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C13H16N6O3/c1-9(20)15-10-3-4-12(22-2)11(7-10)16-13(21)5-6-19-8-14-17-18-19/h3-4,7-8H,5-6H2,1-2H3,(H,15,20)(H,16,21) |
InChI Key |
XCDLBCZMJUFGNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCN2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.